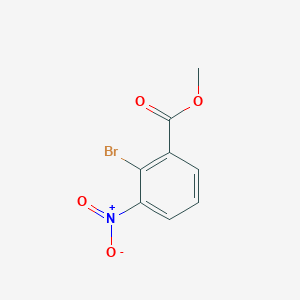
3-Fluoro-2-methylaniline
Descripción general
Descripción
3-Fluoro-2-methylaniline is a fluorinated aniline derivative, which is a type of aromatic amine featuring both a methyl and a fluorine substituent on the benzene ring. The presence of these substituents can significantly alter the chemical and physical properties of the compound compared to aniline itself.
Synthesis Analysis
The synthesis of fluorinated aniline derivatives, such as this compound, can be achieved through various chemical routes. One approach involves the use of a nucleoside that is modified to include a 3-fluoro-6-methylaniline group, which can then be incorporated into oligonucleotides for further applications . Another method for synthesizing polyfluoroanilines, which could potentially be adapted for this compound, involves acid-assisted persulfate initiated polymerization of fluorine-substituted aniline monomers .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined through crystallographic methods. These compounds crystallize in the monoclinic system and feature classical intra- and intermolecular hydrogen bonds, as well as dispersive halogen interactions . Although not directly about this compound, this study provides insight into how halogen substituents can influence the molecular structure and interactions within the crystal lattice.
Chemical Reactions Analysis
The chemical reactivity of fluorinated anilines can be quite distinct due to the electron-withdrawing nature of the fluorine atom. For instance, the 3-fluoro group in a nucleoside derivative has been utilized as a spin label in 19F NMR studies, which can provide detailed information on mercury-mediated base pairing in nucleic acids . Additionally, the activated fluorine-amine reaction has been used to synthesize guanidinium-functionalized polymer electrolytes, demonstrating the versatility of fluorinated anilines in polymer chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives can be characterized using various spectroscopic and analytical techniques. UV-VIS, FT-IR, and NMR spectroscopies are commonly employed to characterize the structure and purity of these compounds . Additionally, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide information on the thermal stability and decomposition patterns of polyfluoroaniline polymers . The solubility of these compounds in organic solvents can also be an important physical property, influencing their applications in different chemical processes .
Aplicaciones Científicas De Investigación
3-Fluoro-2-Methyl-Aniline has several scientific research applications:
Biology: Research involving this compound often focuses on its interactions with biological molecules and its potential as a precursor for bioactive compounds.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Métodos De Preparación
The synthesis of 3-Fluoro-2-Methyl-Aniline can be achieved through several methods. One common approach involves the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene. This intermediate is then subjected to fluorination to yield 2-fluoro-3-nitrotoluene, which is finally reduced to 3-Fluoro-2-Methyl-Aniline . Industrial production methods often involve similar multistep processes, utilizing various reagents and catalysts to achieve high yields and purity .
Análisis De Reacciones Químicas
3-Fluoro-2-Methyl-Aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically convert nitro groups to amino groups, which is a common step in its synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-Methyl-Aniline involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the amino group participates in forming new bonds with electrophiles. The fluorine atom can influence the compound’s reactivity and stability, affecting its interactions with other molecules . Specific pathways and targets depend on the context of its use, such as in pharmaceuticals or agrochemicals.
Comparación Con Compuestos Similares
3-Fluoro-2-Methyl-Aniline can be compared with other similar compounds, such as:
2-(Trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a single fluorine atom, which can significantly alter its chemical properties and reactivity.
3-Chloro-2-Methyl-Aniline: The presence of a chlorine atom instead of fluorine can lead to different reactivity patterns and applications.
The uniqueness of 3-Fluoro-2-Methyl-Aniline lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry .
Propiedades
IUPAC Name |
3-fluoro-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDLVGFPFFLYBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196111 | |
| Record name | 3-Fluoro-o-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
443-86-7 | |
| Record name | 3-Fluoro-2-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-methylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluoro-o-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FLUORO-2-METHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W95WMY5PM6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary reaction product when 3-fluoro-2-methylaniline reacts with N-chlorosuccinimide, and how was its structure confirmed?
A1: The primary reaction product is 4-chloro-3-fluoro-2-methylaniline. This regioisomer was isolated, and its structure was definitively determined using X-ray crystallography. Interestingly, the product was found to co-crystallize with succinimide, forming the compound C7H7ClFN·C4H5NO2. [] You can find the details of this study here:
Q2: Can this compound be used as a precursor in the synthesis of heterocyclic compounds with potential biological activity?
A2: Yes, this compound serves as a key starting material in the multi-step synthesis of 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline, a mutagen isolated from beef extract. [] This synthesis highlights the versatility of this compound as a building block for more complex molecules with potential biological relevance. You can explore the details of this synthesis here:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















